N-[(2-methoxyphenyl)carbamothioyl]-2-nitrobenzamide
Overview
Description
N-[(2-methoxyphenyl)carbamothioyl]-2-nitrobenzamide is an organic compound characterized by the presence of a methoxyphenyl group, a carbamothioyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Reduction: Hydrogen peroxide, acetic acid, and water as a solvent.
Substitution: Sodium hydride, dimethylformamide (DMF) as a solvent, and various nucleophiles.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(2-methoxyphenyl)carbamothioyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)carbamothioyl]-2,2-diphenylacetamide
- N-[(3-methoxyphenyl)carbamothioyl]-2-thiophenecarboxamide
- N-[(2-methoxyphenyl)carbamothioyl]pentanamide
Uniqueness
N-[(2-methoxyphenyl)carbamothioyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a methoxyphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-13-9-5-3-7-11(13)16-15(23)17-14(19)10-6-2-4-8-12(10)18(20)21/h2-9H,1H3,(H2,16,17,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEBRCVCLQFLOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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